

# Technical Guide: Physicochemical Properties of 2-Chloro-3-methoxybenzaldehyde

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## Compound of Interest

Compound Name: 2-Chloro-3-methoxybenzaldehyde

Cat. No.: B1353916

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Chloro-3-methoxybenzaldehyde** (CAS No. 54881-49-1). The information is compiled to support research and development activities, offering readily accessible data and standardized experimental methodologies.

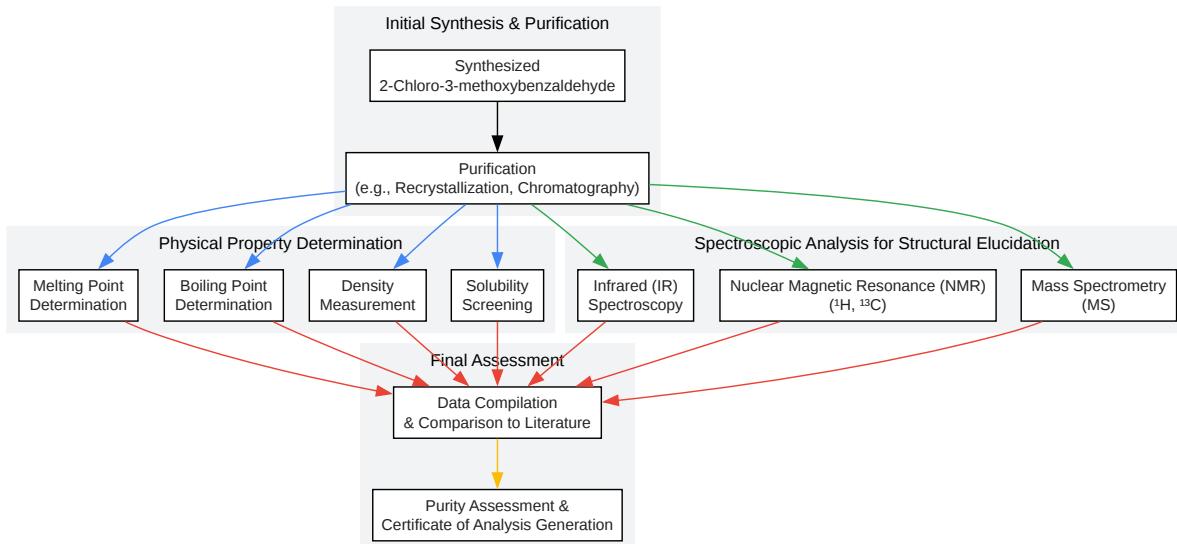
## Chemical Identity and Physical Properties

**2-Chloro-3-methoxybenzaldehyde** is a substituted aromatic aldehyde, a versatile intermediate in organic synthesis. Its core physical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	$C_8H_7ClO_2$	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	170.59 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	54881-49-1	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	White to light yellow or green powder/crystal	
Melting Point	53-60 °C (literature values vary)	
Boiling Point	260 °C	N/A
Density	1.244 g/cm <sup>3</sup>	N/A
Solubility	Information not widely available, but expected to be soluble in common organic solvents like alcohols, ethers, and chlorinated solvents.	

## Experimental Characterization Workflow

The physical and spectroscopic characterization of a chemical standard like **2-Chloro-3-methoxybenzaldehyde** follows a logical workflow to confirm its identity and purity. The following diagram illustrates this general process.



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Caption: Workflow for the physicochemical characterization of a chemical compound.

## Experimental Protocols

The following are detailed, standardized methodologies for determining the key physical properties of solid organic compounds like **2-Chloro-3-methoxybenzaldehyde**.

### Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

**Methodology:**

- **Sample Preparation:** A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube to a height of 1-2 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating bath apparatus (e.g., a Thiele tube with mineral oil or an automated melting point apparatus).
- **Heating:** The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
- **Reporting:** The melting point is reported as the range T1-T2. A narrow range (e.g., 0.5-1.0 °C) is indicative of a pure compound.

## **Boiling Point Determination (Thiele Tube Method for Solids with Low Melting Points)**

**Objective:** To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

**Methodology:**

- **Sample Preparation:** A small amount of the compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the molten sample.
- **Apparatus Setup:** The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
- **Heating:** The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

- Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip. The heat is then removed.
- Measurement: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.

## Density Measurement (Volume Displacement Method)

Objective: To determine the mass of the substance per unit volume.

Methodology:

- Mass Measurement: A sample of the solid is accurately weighed using an analytical balance.
- Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, if appropriate, or an inert solvent). The initial volume is recorded.
- Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
- Final Volume: The new volume in the graduated cylinder is recorded. The difference between the final and initial volumes represents the volume of the solid sample.
- Calculation: The density is calculated by dividing the mass of the sample by its measured volume.

## Solubility Determination

Objective: To qualitatively or quantitatively assess the solubility of the compound in various solvents.

Methodology:

- Preparation: A small, measured amount of the solute (e.g., 10 mg) is placed into a test tube.
- Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
- Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

- Observation: The mixture is observed to determine if the solid has completely dissolved. If not, the process can be repeated with gentle heating.
- Reporting: Solubility is reported qualitatively (e.g., soluble, partially soluble, insoluble) or quantitatively (e.g., in mg/mL) for each solvent tested.

## Spectroscopic Data (Predicted)

While experimental spectra for **2-Chloro-3-methoxybenzaldehyde** are not readily available in public databases, its structural features suggest the following characteristic spectroscopic data:

Spectroscopy	Expected Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aldehyde proton (CHO): A singlet around <math>\delta</math> 9.8-10.5 ppm.</li><li>- Aromatic protons: Three protons in the aromatic region (<math>\delta</math> 7.0-8.0 ppm), likely showing complex splitting patterns due to their positions relative to the chloro, methoxy, and aldehyde groups.</li><li>- Methoxy protons (OCH<sub>3</sub>): A singlet for the three protons around <math>\delta</math> 3.9-4.1 ppm.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Carbonyl carbon (C=O): A signal in the highly deshielded region of <math>\delta</math> 190-195 ppm.</li><li>- Aromatic carbons: Six distinct signals in the aromatic region (<math>\delta</math> 110-160 ppm). The carbons directly attached to the chlorine, methoxy group, and aldehyde group will have characteristic chemical shifts.</li><li>- Methoxy carbon (OCH<sub>3</sub>): A signal around <math>\delta</math> 55-60 ppm.</li></ul>
Infrared (IR)	<ul style="list-style-type: none"><li>- C=O stretch (aldehyde): A strong, sharp absorption band around 1700-1710 cm<sup>-1</sup>.</li><li>- C-H stretch (aldehyde): Two characteristic medium bands around 2820 cm<sup>-1</sup> and 2720 cm<sup>-1</sup>.</li><li>- C-O stretch (aromatic ether): A strong band around 1250-1300 cm<sup>-1</sup>.</li><li>- C-Cl stretch: A band in the fingerprint region, typically 600-800 cm<sup>-1</sup>.</li><li>- Aromatic C=C stretches: Multiple bands in the 1450-1600 cm<sup>-1</sup> region.</li></ul>
Mass Spectrometry (MS)	<ul style="list-style-type: none"><li>- Molecular Ion (M<sup>+</sup>): A peak at m/z 170, with a characteristic M+2 isotope peak at m/z 172 (approximately one-third the intensity of the M<sup>+</sup> peak) due to the presence of the <sup>37</sup>Cl isotope.</li><li>- Fragmentation: Common fragmentation patterns would include the loss of the aldehyde proton (M-1), the methoxy group (M-31), and the chlorine atom (M-35).</li></ul>

## Safety and Handling

Researchers should consult the full Safety Data Sheet (SDS) before handling this compound. General safety precautions include:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
- Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.

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## References

- 1. eontrading.uk [eontrading.uk]
- 2. halochem.com [halochem.com]
- 3. 54881-49-1|2-Chloro-3-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 4. 2-Chloro-3-methoxybenzaldehyde - CAS:54881-49-1 - Sunway Pharm Ltd [3wpharm.com]
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